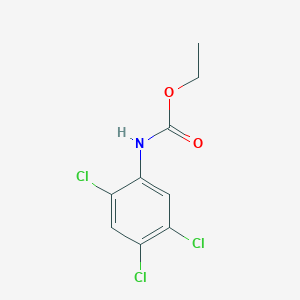

Ethyl N-(2,4,5-trichlorophenyl)carbamate

Description

Significance of Carbamate (B1207046) Functionality in Chemical and Biological Systems

The carbamate group, characterized by the -NHC(=O)O- linkage, is a cornerstone in both synthetic and biological chemistry due to its unique structural and electronic properties. wikipedia.org It can be viewed as a hybrid of an amide and an ester, granting it a distinct reactivity and stability profile that has been widely exploited. nih.govresearchgate.net

In the intricate processes of organic synthesis, particularly in the assembly of peptides, the protection of reactive functional groups is paramount. Carbamates serve as one of the most effective classes of protecting groups for amines. acs.orgnih.gov Their utility lies in their ability to be introduced under mild conditions and removed selectively without affecting other parts of a complex molecule. slideshare.netmasterorganicchemistry.com This is crucial in multi-step syntheses where different protecting groups must be removed at different stages, a concept known as an orthogonal strategy. organic-chemistry.org

Key carbamate-based protecting groups include:

Boc (t-butyloxycarbonyl): Installed using di-tert-butyl dicarbonate (B1257347) (Boc2O), it is stable to most nucleophiles and bases but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.comorganic-chemistry.org

Cbz (carboxybenzyl): Also known as the "Z" group, it is installed with benzyl (B1604629) chloroformate (CbzCl) and is typically removed by catalytic hydrogenation, a very mild method that proceeds at a neutral pH. masterorganicchemistry.com

Fmoc (9-fluorenylmethoxycarbonyl): This group is stable to acidic conditions but can be removed with a mild base, such as piperidine. masterorganicchemistry.com

Common Carbamate Protecting Groups for Amines

| Protecting Group | Abbreviation | Reagent for Installation | Conditions for Removal |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc2O) | Strong acid (e.g., Trifluoroacetic Acid) masterorganicchemistry.commasterorganicchemistry.com |

| Carboxybenzyl | Cbz or Z | Benzyl Chloroformate (CbzCl) | Catalytic Hydrogenation (H2, Pd-C) masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine) masterorganicchemistry.com |

The carbamate moiety is a key structural motif in a multitude of approved therapeutic agents and prodrugs. acs.orgnih.gov Its prevalence is due to a combination of favorable properties that make it an attractive functional group for drug design.

Chemical Stability: Carbamates generally exhibit excellent chemical and proteolytic stability, which is a desirable attribute for drugs that need to survive the enzymatic conditions in the body. nih.govnih.gov This stability arises from the resonance between the amide and carboxyl groups. nih.gov

Peptide Bond Surrogate: The carbamate linkage is often used as a substitute for the native amide bond in peptidomimetics. acs.org This substitution can confer metabolic stability against proteases, enzymes that break down peptides. nih.gov

Modulation of Interactions: The carbamate functionality can participate in hydrogen bonding through its carbonyl group and NH moiety. acs.orgnih.gov This allows carbamate-containing drugs to be specifically designed to interact with target enzymes or receptors. nih.gov Furthermore, the structure imposes a degree of conformational restriction, which can be advantageous for binding to a specific biological target. nih.gov

Prodrug Design: Carbamates are used in the design of prodrugs to improve the pharmacokinetic properties of a parent molecule. nih.govresearchgate.net For instance, they can enhance hydrolytic stability, delay first-pass metabolism, and increase bioavailability. nih.govresearchgate.net

Examples of Carbamate Roles in Medicinal Chemistry

| Drug/Compound Class | Role of Carbamate Moiety |

|---|---|

| Rivastigmine | Acts as a key pharmacophore for cholinesterase inhibition. researchgate.net |

| HIV Protease Inhibitors | Improves stability and facilitates backbone interaction with the protease. researchgate.net |

| Docetaxel | Prolongs drug action and improves water solubility. researchgate.net |

| Various Prodrugs | Delays first-pass metabolism and enhances systemic hydrolytic stability. researchgate.netresearchgate.net |

Overview of Trichlorophenyl-Containing Compounds in Scientific Inquiry

The trichlorophenyl group is an aryl moiety where three hydrogen atoms on a benzene (B151609) ring are substituted with chlorine atoms. The presence and position of these chlorine atoms significantly influence the molecule's reactivity, electronic properties, and potential applications.

The 2,4,5-trichlorophenyl group has been a component in various synthetic targets. A key precursor for introducing this moiety is 2,4,5-trichlorophenol (B144370). The synthesis of this phenol (B47542) often starts from 1,2,4-trichlorobenzene (B33124). researchgate.net A common synthetic route involves the nitration of 1,2,4-trichlorobenzene to yield 1,2,4-trichloro-5-nitrobenzene. google.com This intermediate is then reduced, typically via catalytic hydrogenation, to produce 2,4,5-trichloroaniline (B140166). google.com The aniline (B41778) is subsequently converted to a diazonium salt, which is then hydrolyzed to give the desired 2,4,5-trichlorophenol. google.comchemicalbook.com

This specific substitution pattern has also been incorporated into molecules designed for biological activity. For example, research into new fungicides has utilized the 2,4,5-trichlorophenyl substituent as an active group, showing a good control effect against the fungus Botrytis cinerea. researchgate.net

Trichloroaryl compounds, such as trichlorobenzenes, are versatile starting materials and intermediates in organic synthesis. The electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution under certain conditions.

1,2,4-trichlorobenzene, a precursor to the 2,4,5-trichloro moiety, is itself derived from by-products of the manufacture of the insecticide lindane (γ-hexachlorocyclohexane). researchgate.net The presence of multiple chlorine atoms makes these compounds useful building blocks. For instance, 2,4,6-trichloro-1,3,5-triazine (TCT) is a trichloro-substituted heteroaromatic compound used in organic synthesis to activate functional groups under mild reaction conditions, thereby improving product yields. researchgate.net Similarly, other chlorinated reagents like sulfuryl chloride are employed for chlorination and cyclization reactions in the synthesis of complex organic molecules. organic-chemistry.org

Structure

3D Structure

Properties

CAS No. |

38916-39-1 |

|---|---|

Molecular Formula |

C9H8Cl3NO2 |

Molecular Weight |

268.5 g/mol |

IUPAC Name |

ethyl N-(2,4,5-trichlorophenyl)carbamate |

InChI |

InChI=1S/C9H8Cl3NO2/c1-2-15-9(14)13-8-4-6(11)5(10)3-7(8)12/h3-4H,2H2,1H3,(H,13,14) |

InChI Key |

WVPOWISSEQOJEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Spectroscopic Analysis of Ethyl N-(2,4,5-trichlorophenyl)carbamate and Analogues

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling to each other. The aromatic region would display signals for the two protons on the trichlorophenyl ring. Their chemical shifts and coupling patterns would be influenced by the positions of the three chlorine atoms. Additionally, a broad singlet corresponding to the N-H proton of the carbamate (B1207046) linkage would be observable.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the carbamate group is expected to appear significantly downfield. Signals for the ethyl group carbons and the carbons of the trichlorophenyl ring would also be present at characteristic chemical shifts.

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | 1.2 - 1.4 |

| Ethyl -CH₂ | 4.1 - 4.3 |

| Aromatic C-H | 6.8 - 7.5 |

| Carbamate N-H | 6.5 - 8.5 |

This table is interactive. Users can sort and filter the data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key characteristic absorptions would be from the N-H and C=O bonds of the carbamate group. A sharp absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration. The carbonyl (C=O) stretching vibration of the carbamate would typically appear as a strong band in the range of 1680-1730 cm⁻¹. Other absorptions corresponding to C-N, C-O, and C-Cl stretching, as well as aromatic C-H and C=C bending vibrations, would also be present in the fingerprint region of the spectrum.

The table below summarizes the expected characteristic IR absorption frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| C=O (carbamate) | Stretch | 1680 - 1730 |

| C-N | Stretch | 1200 - 1350 |

| C-O | Stretch | 1000 - 1300 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Cl | Stretch | 600 - 800 |

This table is interactive. Users can sort and filter the data.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. For this compound (C₉H₈Cl₃NO₂), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion peak would be observed, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

| Adduct | Predicted m/z |

| [M+H]⁺ | 267.96935 |

| [M+Na]⁺ | 289.95129 |

| [M-H]⁻ | 265.95479 |

| [M+NH₄]⁺ | 284.99589 |

| [M+K]⁺ | 305.92523 |

This table is interactive. Users can sort and filter the data.

Common fragmentation pathways for phenylcarbamates include cleavage of the ester and amide bonds, leading to characteristic fragment ions.

Solid-State Structural Investigations

The study of the solid-state structure of a compound provides valuable information about its molecular geometry, conformation, and the intermolecular interactions that govern its crystal packing.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is dictated by a variety of intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant interaction. The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor. This often leads to the formation of one-dimensional chains or dimeric motifs in the crystal structures of N-phenylcarbamates. nih.gov

Supramolecular Features and Self-Assembly in Halogenated Carbamate Systems (e.g., halogen bonding interactions)

The solid-state architecture of halogenated carbamates, such as this compound, is governed by a sophisticated interplay of intermolecular forces. While direct crystallographic data for this specific compound is not extensively available in the public domain, the supramolecular features can be inferred from detailed studies of closely related N-phenyl carbamate systems. The self-assembly in these structures is primarily directed by robust hydrogen bonds, with significant modulation from weaker, yet influential, halogen bonds.

In the solid state, the carbamate functional group is a highly effective building block for creating stable hydrogen-bonded assemblies. nih.govnih.gov The N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. This interaction frequently leads to the formation of one-dimensional chains or tapes where molecules are linked head-to-tail via N-H···O=C hydrogen bonds. nih.gov The geometry and strength of these hydrogen bonds are critical in dictating the primary supramolecular synthon.

For instance, in the crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate, molecules are arranged in chains linked by N—H⋯O(carbonyl) hydrogen bonds. nih.gov Similarly, phenyl N-(4-nitrophenyl)carbamate forms chains through N—H⋯O hydrogen bonds, which are further organized into more complex double-chain structures by other weak interactions. nih.gov It is highly probable that this compound would also exhibit such N-H···O hydrogen-bonded chains as a fundamental feature of its crystal packing.

Potential halogen bond acceptors within the structure include the carbonyl oxygen of the carbamate group, the ether oxygen of the ethyl group, and even the π-system of the aromatic ring of a neighboring molecule. The formation of C–Cl···O=C or C–Cl···O(ethyl) halogen bonds could serve to link the primary hydrogen-bonded chains into two-dimensional sheets or more complex three-dimensional networks. Furthermore, C–Cl···π interactions could also contribute to the stability of the crystal lattice. Studies on other halogenated organic molecules have demonstrated the structure-directing capability of these interactions.

The interplay between the strong N-H···O hydrogen bonds and the weaker, more directional halogen bonds would ultimately define the crystal packing. It is a common theme in crystal engineering that a hierarchy of intermolecular interactions governs the final solid-state structure. The robust hydrogen bonds would likely form the primary structural motif, with the weaker halogen bonds and other van der Waals forces directing the packing of these primary motifs. The specific arrangement of the three chlorine atoms on the phenyl ring in this compound offers a variety of potential halogen bonding geometries, which could lead to complex and unique supramolecular architectures. The investigation of co-crystallization with strong halogen bond acceptors could further elucidate the role and strength of these interactions in the self-assembly of this system. nih.gov

Below is a table summarizing the likely intermolecular interactions and their potential roles in the self-assembly of this compound, based on the analysis of related halogenated carbamate systems.

| Interaction Type | Donor | Acceptor | Probable Role in Self-Assembly |

| Hydrogen Bond | N-H (carbamate) | O=C (carbamate) | Formation of primary 1D chains or tapes. |

| Halogen Bond | C-Cl (trichlorophenyl) | O=C (carbamate) | Linking of hydrogen-bonded chains into 2D sheets. |

| Halogen Bond | C-Cl (trichlorophenyl) | O (ethyl ether) | Cross-linking of supramolecular motifs. |

| Halogen Bond | C-Cl (trichlorophenyl) | π-system (phenyl ring) | Stabilization of the overall 3D crystal packing. |

| van der Waals | Molecular Surface | Molecular Surface | General stabilization of the crystal lattice. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research for predicting molecular geometries, vibrational frequencies, and various electronic characteristics.

Density Functional Theory (DFT) for Optimized Geometries, Electronic Structure, and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely used to predict the optimized molecular geometry, where the molecule exists in its lowest energy state. For a molecule like Ethyl N-(2,4,5-trichlorophenyl)carbamate, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can determine precise bond lengths, bond angles, and dihedral angles. researchgate.netmaterialsciencejournal.org

These calculations also yield the electronic structure, providing information on how electrons are distributed within the molecule. Furthermore, DFT is used to calculate harmonic vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule. researchgate.net The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations, aiding in the interpretation of experimental spectroscopic data. researchgate.net

Table 1: Representative DFT-Calculated Structural Parameters (Note: The following data is illustrative for a carbamate (B1207046) structure and not specific to this compound, as dedicated studies were not found in the searched literature.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| C-O (ester) | ~1.39 Å | |

| N-C (carbamate) | ~1.37 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angle | O=C-N | ~125° |

| C-N-C (phenyl) | ~128° | |

| Dihedral Angle | C-O-C-N | ~180° (trans) |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intra- and intermolecular bonding interactions. researchgate.netacadpubl.eu It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). dntb.gov.ua

For this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs of oxygen or nitrogen atoms and the antibonding orbitals of adjacent bonds (e.g., n → π* or n → σ). acadpubl.eu The stabilization energy (E(2)) associated with these interactions quantifies their strength. Significant charge delocalization from the nitrogen lone pair to the carbonyl (C=O) group's π orbital is a characteristic feature of carbamates, contributing to the planarity and stability of the carbamate linkage. acadpubl.eu

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions (Note: This table represents typical interactions found in similar molecules, as specific NBO data for this compound is not available in the searched literature.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=O) | High | Intramolecular charge transfer, resonance stabilization |

| LP (O) | σ* (N-C) | Moderate | Hyperconjugation |

| π (Aromatic Ring) | π* (C=O) | Low | Conjugation |

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity and Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a significant parameter for determining molecular stability and reactivity. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, indicating a higher propensity for electron transfer. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich trichlorophenyl ring and the nitrogen atom, while the LUMO would likely be centered on the carbonyl group and the aromatic ring. Various global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. materialsciencejournal.orgnih.gov

Table 3: Frontier Molecular Orbital Properties and Reactivity Descriptors (Note: Values are representative and used to illustrate the concepts.)

| Parameter | Formula | Typical Value (eV) | Interpretation |

| E_HOMO | - | ~ -7.0 | Electron-donating ability |

| E_LUMO | - | ~ -1.5 | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 5.5 | Chemical reactivity and stability |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.75 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) where μ = (E_HOMO + E_LUMO) / 2 | ~ 2.9 | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface.

In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. For this compound, these areas would be located around the carbonyl oxygen and the chlorine atoms due to their high electronegativity. researchgate.netresearchgate.net Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, which would likely be found around the hydrogen atoms, particularly the N-H proton. nih.gov The MEP map provides a comprehensive picture of the molecule's reactive sites. nih.gov

Molecular Modeling and Dynamics

While quantum calculations focus on static, single-molecule properties, molecular modeling and dynamics simulations explore the conformational behavior of molecules and their interactions with their environment over time.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Solution or Biological Systems

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations could be used to explore its conformational flexibility in different solvents, identifying the most stable conformers and the energy barriers between them. In a biological context, MD simulations can model the interaction of the carbamate with a target protein, such as an enzyme. nih.gov These simulations can reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the molecule within a binding site, providing a dynamic understanding of its behavior in complex systems. nih.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Properties and Transformation Rates

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies employed to forecast the physicochemical properties and biological activities of chemical compounds, respectively. nih.gov These models establish a mathematical correlation between the molecular structure of a compound and its observed properties or activities. For "this compound," QSPR and QSAR studies can provide valuable insights into its behavior and fate, circumventing the need for extensive experimental testing. nih.gov

The development of a QSAR model is a multifaceted process that can be diagnostic for identifying inconsistencies in experimental data and highlighting compounds with behavior that deviates from structurally similar molecules. nih.gov The physical interpretation of these models offers a distinct viewpoint on structure-activity relationships, aiding in the identification of key structural features that influence a compound's activity. nih.gov

In the context of carbamates and related compounds, QSAR models have been utilized to predict various endpoints. For instance, structure-activity relationship (SAR) analyses, a qualitative precursor to QSAR, have been performed on structurally similar ethyl-carbamates to predict mutagenicity and carcinogenicity. nih.gov Such studies often employ software like the QSAR Toolbox, which facilitates a workflow encompassing input, profiling, endpoint data collection, category definition, data gap filling, and reporting. nih.gov

A crucial aspect of QSPR and QSAR modeling is the use of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For analogous ethyl-carbamates, partition coefficients (Log Kw) have been used as descriptors. nih.gov Additionally, molecular feature parameters such as atom-centered fragments and cycles, along with atomic characteristics like the count of attached hydrogens and hybridization state, have been used to identify chemical analogues with significant similarity. nih.gov

The predictive power of these models is based on analyzing a set of similar compounds with known properties or activities. For example, in the assessment of related ethyl-carbamates, endpoint value predictions were derived from the values of five neighboring compounds in the dataset. nih.gov

For "this compound," various chemical properties can be predicted using QSPR models. The following table presents some predicted values for this compound.

| Predicted Property | Value |

|---|---|

| XlogP | 3.8 |

Furthermore, advanced computational techniques can predict other properties, such as the collision cross-section (CCS), which is pertinent to the compound's behavior in mass spectrometry. The table below illustrates predicted CCS values for different adducts of "this compound."

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 267.96935 | 150.7 |

| [M+Na]+ | 289.95129 | 161.1 |

| [M-H]- | 265.95479 | 153.3 |

| [M+NH4]+ | 284.99589 | 168.9 |

| [M+K]+ | 305.92523 | 155.8 |

| [M+H-H2O]+ | 249.95933 | 147.8 |

| [M+HCOO]- | 311.96027 | 160.9 |

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu

QSPR methodologies have also been applied to derivatives of carbamic acid to predict their properties. nih.gov Techniques like micellar liquid chromatography can be used in conjunction with QSPR to assess properties relevant to the environmental fate and potential biological interactions of these compounds. nih.gov The relationships derived from such studies can be used to predict the behavior of "this compound."

Chemical Reactivity and Transformation Mechanisms of Ethyl N 2,4,5 Trichlorophenyl Carbamate

Intrinsic Chemical Reactivity of the Carbamate (B1207046) Moiety

The carbamate functional group (-NHCOO-) is a unique structural motif that can be viewed as a hybrid of an amide and an ester. nih.gov This dual nature confers a degree of chemical stability, primarily due to resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond. nih.gov However, this stability is intermediate, and the carbamate linkage is susceptible to cleavage under various conditions, which is fundamental to its role in chemical synthesis and its environmental fate. The reactivity is influenced by the substituents on both the nitrogen and the oxygen atoms. nih.govnih.gov

The cleavage of the carbamate linkage is a critical aspect of its chemistry. The primary mechanisms involve breaking the bonds around the central carbonyl group.

Acyl-Oxygen Bond Cleavage : This is a common pathway, particularly during hydrolysis, analogous to ester hydrolysis. In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the bond between the carbonyl carbon and the oxygen of the leaving group (the O-aryl or O-alkyl group). nih.govmdpi.com This process results in the formation of carbamic acid and the corresponding alcohol or phenol (B47542). The carbamic acid intermediate is generally unstable and rapidly decomposes into an amine and carbon dioxide. nih.gov

Rearrangements and Elimination Mechanisms (E1cB) : For N-monosubstituted carbamates, such as Ethyl N-(2,4,5-trichlorophenyl)carbamate, an alternative mechanism known as the elimination-conjugate base (E1cB) pathway can occur, especially under basic conditions. nih.gov This mechanism involves two main steps:

Deprotonation of the carbamate nitrogen to form an N-anion (the conjugate base).

Elimination of the leaving group (the phenoxide) from the N-anion to form a highly reactive isocyanate intermediate (R-N=C=O). nih.govnih.gov This isocyanate intermediate is then rapidly hydrolyzed by water to form the unstable carbamic acid, which subsequently decomposes to the primary amine and carbon dioxide. nih.gov The viability of this pathway is dependent on the acidity of the N-H proton and the stability of the leaving group. scielo.br

A summary of the key cleavage pathways is presented in the table below.

| Cleavage Mechanism | Description | Key Intermediate | Typical Conditions |

| Acyl-Oxygen Cleavage | Nucleophilic attack on the carbonyl carbon, followed by the cleavage of the C-O bond. | Tetrahedral Intermediate | Acidic or Basic Hydrolysis |

| Elimination-Addition (E1cB) | Deprotonation of the nitrogen followed by elimination of the oxygen substituent. | Isocyanate | Basic Hydrolysis |

The nature of the substituent attached to the carbamate's oxygen atom significantly modulates the group's reactivity. In this compound, the O-aryl group is a 2,4,5-trichlorophenyl ring. The presence of three electron-withdrawing chlorine atoms on the phenyl ring has a profound influence on the carbamate's stability and reactivity.

Electron-withdrawing groups increase the electrophilicity of the carbamate's carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov This increased reactivity promotes faster covalent bonding with nucleophiles. nih.gov Furthermore, these substituents increase the acidity of the corresponding phenol (2,4,5-trichlorophenol), making the 2,4,5-trichlorophenoxide a better, more stable leaving group. nih.govacs.org This enhanced leaving group ability facilitates both the acyl-oxygen cleavage and the E1cB elimination pathways, leading to an increased rate of hydrolysis compared to carbamates with electron-donating or less electron-withdrawing substituents on the aryl ring. nih.govnih.gov

The key effects of the substituent are summarized below:

| Substituent Effect | Consequence on Reactivity |

| Increased Electrophilicity of Carbonyl Carbon | Enhances the rate of nucleophilic attack at the carbonyl center. |

| Stabilization of the Phenoxide Leaving Group | Lowers the activation energy for both BAC2 and E1cB cleavage pathways, increasing the overall reaction rate. |

Abiotic Environmental Transformation Mechanisms

This compound, like many pesticides, can undergo transformation in the environment through abiotic processes, with hydrolysis being a primary degradation pathway in aqueous systems. clemson.edu Carbamate esters are known to be susceptible to hydrolysis, and the rate of this degradation is highly dependent on the pH of the surrounding environment. clemson.eduucanr.edu

The stability of this compound in water is dictated by pH-dependent hydrolysis reactions. These reactions can be catalyzed by either acids or bases, with distinct mechanisms governing the transformation process. clemson.edu

Under acidic conditions (typically below pH 6), carbamates can undergo acid-catalyzed hydrolysis. clemson.edu The most common mechanism is the bimolecular acid-catalyzed hydrolysis (AAC2). This mechanism involves a series of steps:

Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by a water molecule on the protonated carbonyl carbon to form a tetrahedral intermediate.

Cleavage of the C-O bond, releasing the 2,4,5-trichlorophenol (B144370).

Studies on similar compounds like ethyl carbamate have shown that the mechanism can shift from A2 (bimolecular) to A1 (unimolecular) as the acidity of the solution increases. rsc.org However, for some carbamates, acid-catalyzed hydrolysis is not a significant degradation pathway compared to base-mediated processes. clemson.edu The electron-withdrawing nature of the atoms surrounding the central carbon can disfavor this mechanism. clemson.edu

Base-mediated or alkaline hydrolysis is a dominant degradation pathway for carbamates in environments with neutral to high pH (above pH 7 or 8). clemson.edu For O-aryl substituted N-monosubstituted carbamates, two primary competing mechanisms are known to occur: the BAC2 and the E1cB mechanisms. nih.govscielo.br

BAC2 (Base-Catalyzed, Acyl-Oxygen Cleavage, Bimolecular) : This mechanism involves a direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electron-deficient carbonyl carbon. nih.gov This forms a tetrahedral intermediate, which subsequently collapses, leading to the cleavage of the acyl-oxygen bond and the release of the 2,4,5-trichlorophenoxide anion and carbamic acid. nih.govscielo.br The carbamic acid then decomposes to ethylamine (B1201723) and carbon dioxide.

E1cB (Elimination, Unimolecular, Conjugate Base) : As previously described, this pathway is particularly relevant for N-monosubstituted carbamates. scielo.br It begins with the abstraction of the acidic proton from the nitrogen atom by a base (OH⁻), forming an N-anion. nih.gov This is followed by the elimination of the 2,4,5-trichlorophenoxide leaving group to yield an ethyl-isocyanate intermediate. nih.gov The isocyanate is then rapidly attacked by water, leading to the formation of ethylamine and carbon dioxide. nih.govnih.gov

The rate of alkaline hydrolysis for carbamates increases with increasing hydroxyl ion concentration (i.e., higher pH). nih.govclemson.edu The presence of the strongly electron-withdrawing 2,4,5-trichlorophenyl group makes both the BAC2 and E1cB pathways favorable for this compound. nih.govnih.gov

Hydrolytic Degradation Pathways in Aqueous Environments

pH Dependence of Hydrolysis Kinetics

k_h = k_A[H⁺] + k_N + k_B[OH⁻]

Where:

k_A is the second-order rate constant for acid-catalyzed hydrolysis.

k_N is the first-order rate constant for neutral hydrolysis (reaction with water).

k_B is the second-order rate constant for base-catalyzed hydrolysis.

For many carbamates, acid-catalyzed hydrolysis is not a dominant pathway because the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms reduces the susceptibility of the carbonyl carbon to protonation. clemson.edu Neutral hydrolysis, the reaction with water, typically proceeds slowly. viu.ca

The most significant hydrolytic pathway for carbamates is base-catalyzed hydrolysis (saponification). researchgate.net Under alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This mechanism is generally much faster and becomes the predominant degradation process at elevated pH values. clemson.edu The rate of hydrolysis for this compound is therefore expected to be slowest in acidic to neutral conditions and to increase significantly as the pH becomes more alkaline.

| pH Range | Dominant Mechanism | Expected Relative Rate |

| < 4 | Acid-Catalyzed | Slow |

| 4 - 8 | Neutral | Very Slow |

| > 8 | Base-Catalyzed | Rapidly Increasing with pH |

Metal/Mineral-Catalyzed Hydrolysis Mechanisms

The catalytic effect of mineral surfaces can occur through several mechanisms:

Lewis Acidity : Metal ions (e.g., Fe³⁺, Al³⁺) at the clay surface can act as Lewis acids, coordinating with the carbonyl oxygen of the carbamate. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Brønsted Acidity : Acidity can be enhanced in the interfacial water layer near clay surfaces, which can promote acid-catalyzed hydrolysis.

Surface-Adsorbed Water : Water molecules adsorbed to mineral surfaces can be more highly polarized and thus more nucleophilic than bulk water, accelerating the neutral hydrolysis reaction.

Conversely, strong adsorption of the compound to mineral surfaces could potentially decrease the hydrolysis rate by making the carbamate functional group less accessible to water or hydroxide ions. The net effect—catalysis or inhibition—depends on the specific mineral, pH, and the strength of adsorption.

Photolytic Transformation Processes

Direct Photolysis Mechanisms and Identified Degradation Products

Direct photolysis occurs when this compound directly absorbs ultraviolet radiation from sunlight, leading to its transformation. The primary photochemical step for chlorinated aromatic compounds often involves the cleavage of the carbon-chlorine (C-Cl) bond. nih.gov This can lead to a cascade of reactions, including the loss of chloro groups and substitution by hydroxyl groups. Other potential reactions include cleavage of the carbamate ester bond and deamination.

Based on the photolysis of related compounds like 2,4,5-trichlorophenol and 2,4,5-T, the following degradation products can be anticipated nih.govnih.gov:

Reductive Dechlorination Products : Loss of one or more chlorine atoms, replaced by hydrogen, to form various dichlorophenyl and monochlorophenyl carbamates.

Hydroxylation Products : Substitution of a chlorine atom with a hydroxyl group, forming compounds like ethyl N-(2,hydroxy-4,5-dichlorophenyl)carbamate. Further hydroxylation is also possible.

Bond Cleavage Products : Cleavage of the ester linkage could yield 2,4,5-trichloroaniline (B140166) and ethanol (B145695), followed by further degradation. Ring opening may occur under prolonged irradiation, leading to smaller aliphatic molecules.

| Transformation Type | Potential Degradation Products |

| Reductive Dechlorination | Ethyl N-(2,4-dichlorophenyl)carbamate, Ethyl N-(2,5-dichlorophenyl)carbamate |

| Hydroxylation (Substitution) | Ethyl N-(2-hydroxy-4,5-dichlorophenyl)carbamate |

| Bond Cleavage | 2,4,5-trichloroaniline, 2,4,5-trichlorophenol |

| Ring Opening | Various aliphatic acids and smaller molecules |

Photosensitized Degradation Mechanisms in Natural Waters

In natural waters, indirect or photosensitized degradation is often a more important pathway than direct photolysis. This process is mediated by photochemically produced reactive intermediates (PPRI) that are generated by the absorption of sunlight by other substances present in the water, such as dissolved organic matter (DOM), nitrate (B79036), and nitrite (B80452). nih.gov

Key reactive species involved in photosensitized degradation include:

Hydroxyl Radicals (•OH) : Highly reactive and non-selective oxidants that can rapidly degrade a wide range of organic molecules. They are formed primarily from the photolysis of nitrate and nitrite and from DOM. nih.gov

Singlet Oxygen (¹O₂) : A less reactive but more selective oxidant formed when triplet-excited state DOM (³DOM*) transfers its energy to ground-state molecular oxygen (³O₂). nih.gov

Triplet State Dissolved Organic Matter (³DOM)*: The excited state of DOM itself can act as an oxidant, degrading organic pollutants through electron or hydrogen transfer reactions. nih.gov

The degradation of this compound in sunlit natural waters would likely be accelerated by these reactive species, leading to hydroxylation and oxidation of the aromatic ring. nih.gov

Role of Dissolved Organic Matter and Other Environmental Factors in Photolytic Rates

Dissolved organic matter (DOM) plays a crucial and dual role in the photolytic fate of organic compounds. mdpi.com

Photosensitization (Rate Enhancement) : As described above, DOM absorbs sunlight and produces reactive species (•OH, ¹O₂, ³DOM*) that accelerate the degradation of the target compound. nih.govnih.gov This indirect photolysis is often the dominant transformation process in waters rich in DOM. nsf.gov

Light Screening and Quenching (Rate Inhibition) : DOM is a strong absorber of UV radiation. By absorbing sunlight, it reduces the amount of light available to be absorbed by the target compound, thereby inhibiting direct photolysis. unito.it This is known as the light-screening effect. Additionally, DOM can quench the excited state of the pollutant molecule, returning it to the ground state before it can react, further inhibiting direct photolysis. unito.it

Reductive Transformation Pathways (e.g., in anaerobic conditions)

In anaerobic environments, such as saturated soils, buried sediments, and some groundwater aquifers, reductive transformation pathways become important. For highly chlorinated compounds like this compound, the most significant anaerobic process is reductive dechlorination. researchgate.net

This process, often microbially mediated, involves the removal of a chlorine atom from the aromatic ring and its replacement with a hydrogen atom. The reaction proceeds sequentially, with trichlorinated compounds being reduced to dichlorinated, then monochlorinated, and eventually to the non-chlorinated parent compound, Ethyl N-phenylcarbamate, before the carbamate itself may be cleaved. researchgate.net The 2,4,5-trichloro substitution pattern can be reduced to various dichloro-isomers, such as 2,5-dichloro and 3,4-dichloro intermediates, as seen in the degradation of the related herbicide 2,4,5-T. researchgate.net This process serves as a crucial detoxification pathway in the absence of oxygen.

Other Abiotic Transformation Processes

Beyond photolysis and hydrolysis, other abiotic processes may contribute to the transformation of this compound in the environment, although specific data for this compound are limited. General principles of chemical degradation suggest potential pathways such as autooxidation and dehydrohalogenation.

Autooxidation involves the reaction of a compound with atmospheric oxygen. While the carbamate linkage itself is relatively stable to autooxidation, other parts of the molecule could be susceptible under certain conditions. For instance, Fenton's reagent, which generates highly reactive hydroxyl radicals, can initiate the transformation of organic compounds. nih.gov This process can lead to hydroxylation, oxidation, and cleavage of the molecule. nih.gov

Dehydrohalogenation is the removal of a hydrogen and a halogen atom from adjacent carbon atoms, typically on an aliphatic chain. In the case of this compound, this process is less likely to be a primary transformation pathway for the aromatic chlorine substituents, which are more resistant to this type of elimination compared to those on alkyl chains. However, abiotic reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, can occur under reducing conditions in the environment. wikipedia.org This process is often mediated by chemical reductants. wikipedia.org

Biotic Degradation Mechanisms

The biodegradation of this compound is expected to be a significant pathway for its dissipation in the environment, primarily driven by microbial activity. ucanr.eduresearchgate.net

Microbial degradation of carbamate pesticides typically begins with the hydrolysis of the ester or amide linkage. frontiersin.org For this compound, this initial step, catalyzed by microbial enzymes like carbamate hydrolase, would cleave the carbamate bond to yield 2,4,5-trichlorophenol, ethanol, and carbon dioxide.

Following the initial hydrolysis, the resulting 2,4,5-trichlorophenol intermediate undergoes further degradation. A key mechanism in the breakdown of chlorinated aromatic compounds is reductive dechlorination, where microorganisms replace chlorine atoms with hydrogen under anaerobic conditions. wikipedia.orgtpsgc-pwgsc.gc.ca This process sequentially removes chlorine atoms from the aromatic ring, reducing the compound's toxicity. For example, the degradation of the structurally related herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) proceeds through the formation of 2,4,5-trichlorophenol, which is then further metabolized. nih.govethz.ch Another potential initial step is the splitting of the ether bond, which in this case would be the carbamate linkage. frontiersin.org

The complete mineralization pathway would involve the opening of the aromatic ring of the resulting catechols, which then enter central metabolic pathways. frontiersin.org

Potential Metabolites Identified in Carbamate and Chlorophenol Degradation:

2,4,5-Trichlorophenol

Dichlorophenols

Chlorophenols

Dichlorohydroquinone ethz.ch

5-Chloro-1,2,4-trihydroxybenzene ethz.ch

Maleylacetate ethz.ch

A diverse range of microorganisms is capable of degrading carbamate pesticides. researchgate.net Bacteria are primarily responsible for the breakdown of these compounds in soil and aquatic environments. Specific genera known to metabolize carbamates and chlorinated aromatic compounds include Pseudomonas, Bacillus, Arthrobacter, Kocuria, and Nocardioides. researchgate.netnih.govnih.govepa.gov

For instance, a Nocardioides simplex strain has been shown to utilize 2,4,5-trichlorophenoxyacetic acid as its sole carbon source, initiating degradation by forming 2,4,5-trichlorophenol and also by reductive dechlorination. nih.gov Similarly, species such as Kocuria sp., Bacillus pumilus, and Pseudomonas stutzeri have demonstrated the ability to mineralize 2,4,5-trichlorophenol. nih.gov The metabolic pathways in these organisms involve enzymes that catalyze the hydrolysis of the initial compound and subsequent oxygenases that are crucial for the dechlorination and cleavage of the aromatic ring. ethz.chepa.gov The genetic basis for these degradation capabilities often resides on plasmids, which can be transferred between bacteria, facilitating the adaptation of microbial communities to xenobiotic compounds. epa.gov

Environmental Persistence Studies and Transformation Kinetics

The environmental persistence of a pesticide is determined by the rate of its degradation through various biotic and abiotic processes. This is often quantified by its half-life (t½), the time required for 50% of the initial concentration to dissipate. epa.gov

| Compound | Matrix | Condition | Half-Life (t½) | Reference |

|---|---|---|---|---|

| Thiobencarb (Thiocarbamate) | Soil | Aerobic | 2-3 weeks | researchgate.net |

| Thiobencarb (Thiocarbamate) | Soil | Anaerobic | 6-8 months | researchgate.net |

| 2,4,5-Trichlorophenol | River Water Sediment | Aerobic | 23 days | nih.gov |

| 2,4,5-Trichlorophenol | River Water | Aerobic | 690 days | nih.gov |

| Chlorothalonil | Water (pH 9, 25°C) | Hydrolysis | ~5 days (121 hours) | ekb.eg |

| Chlorothalonil | Water (pH 7, 25°C) | Hydrolysis | ~20 days (481 hours) | ekb.eg |

The degradation rate and pathways of this compound in the environment are influenced by a multitude of factors:

Microbial Population: The presence, density, and acclimation of specific microbial consortia capable of carbamate and chlorophenol degradation are paramount for biotic transformation. ucanr.edunih.gov

Soil and Sediment Properties: Organic carbon content can significantly influence degradation. For some compounds, increased organic carbon can enhance reductive dechlorination by providing an additional energy source for microbes. nih.gov Soil type, texture, and clay content also affect the sorption and bioavailability of the compound.

pH: The pH of the water or soil matrix can affect both chemical (hydrolysis) and biological degradation rates. Alkaline conditions can accelerate the chemical hydrolysis of some pesticides. ekb.egmdpi.com Microbial activity is also highly pH-dependent, with most degrading bacteria favoring neutral pH ranges.

Temperature: Higher temperatures generally increase the rates of both chemical reactions and microbial metabolism, leading to faster degradation, up to an optimal point for the microorganisms. ekb.egmdpi.com

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. Reductive dechlorination of the aromatic ring is an anaerobic process, while the final mineralization steps are typically aerobic. wikipedia.orgresearchgate.net

Moisture: Water content in soil is crucial for microbial activity and for mediating hydrolytic reactions. ucanr.edu

The interplay of these factors in complex environmental matrices determines the ultimate fate and persistence of this compound and its transformation products. whiterose.ac.uk

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of analytical procedures for carbamate (B1207046) analysis, providing the necessary separation of the target analyte from complex sample matrices. The choice of technique depends on the physicochemical properties of the compound, such as volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. chemijournal.comcardiff.ac.uk For carbamates like Ethyl N-(2,4,5-trichlorophenyl)carbamate, GC-MS offers high resolution and sensitivity. cardiff.ac.uk The gas chromatograph separates the components of a mixture based on their boiling points and affinity for the stationary phase of the column. chemijournal.com As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative (structural identification) and quantitative data. asdlib.orglongdom.org

However, a significant challenge in the GC analysis of N-methylcarbamates is their thermal lability, as they can degrade at the high temperatures used in the injection port and column. thermofisher.com Despite this, for more stable carbamates, GC-MS remains a valuable tool. The mass spectrometer provides characteristic fragmentation patterns that serve as a "fingerprint" for definitive identification. cardiff.ac.uk

Table 1: Illustrative GC-MS Parameters for Carbamate Analysis

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Temperature Program | Initial 70°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Injector Temperature | 250°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Scan (for qualitative) and Selected Ion Monitoring (SIM) (for quantitative) |

High-Performance Liquid Chromatography (HPLC) is the preferred method for many carbamates, especially those that are polar or thermally unstable. thermofisher.comepa.gov This technique separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. researchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) setup is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. thermofisher.comepa.gov

HPLC offers versatility in detection methods. While UV detection is possible, it may lack the required sensitivity and specificity for trace analysis in complex matrices. thermofisher.com Therefore, HPLC is often coupled with more selective detectors or post-column derivatization systems to enhance detection capabilities. thermofisher.comepa.gov

Hyphenated techniques involve the coupling of two or more analytical instruments to achieve a level of analysis not possible with a single technique. chemijournal.comsaspublishers.com These combinations significantly enhance sensitivity, selectivity, and the ability to analyze complex samples. longdom.orgijnrd.org

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a prime example, offering a substantial improvement over single-quadrupole GC-MS. nih.govresearchgate.net In this technique, a precursor ion characteristic of the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), drastically reduces matrix interference and background noise, leading to lower detection limits and more reliable quantification. nih.govresearchgate.net This approach is particularly suitable for the trace analysis of this compound in challenging environmental or biological samples. nih.gov

Similarly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool that combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for non-volatile and thermally labile carbamates. longdom.org

Derivatization Strategies for Analytical Enhancement

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical technique. For carbamates, derivatization is often employed to improve volatility for GC analysis or to enhance detectability in HPLC by introducing a chromophore (for UV detection) or a fluorophore (for fluorescence detection).

Pre-column derivatization involves reacting the analyte before it is introduced into the chromatographic system. springernature.comspringernature.com This approach has become a popular practice as it can lead to greater sensitivity and faster analyses. springernature.comspringernature.com For compounds lacking a strong chromophore or fluorophore, derivatizing agents can be used to attach a moiety that is easily detectable. academicjournals.org

A common strategy for primary and secondary amines, which can be formed from the hydrolysis of carbamates, is derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or phenylisothiocyanate. springernature.comacademicjournals.org These reagents react with the amine group to form highly fluorescent or UV-active derivatives, respectively, which can then be separated and quantified by HPLC. springernature.comacademicjournals.org This allows for highly sensitive detection at low concentrations. springernature.com

Table 2: Common Pre-Column Derivatizing Agents for HPLC

| Derivatizing Agent | Target Functional Group | Detection Method | Advantage |

|---|---|---|---|

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Amines | Fluorescence | High sensitivity, stable derivatives springernature.comresearchgate.net |

| Phenylisothiocyanate (PITC) | Amines | UV (254 nm) | Official method in some pharmacopoeias academicjournals.org |

| (Dimethylamino)azobenzene sulfonyl chloride (DABS-Cl) | Amines | Visible | Useful for imino acids academicjournals.org |

Post-column derivatization occurs after the analyte has been separated on the chromatographic column but before it reaches the detector. nih.gov This technique is widely used in official methods for carbamate analysis, such as U.S. EPA Method 531.2. thermofisher.com

The most common post-column derivatization scheme for N-methylcarbamates involves the following steps:

Separation : The carbamates are separated using a reversed-phase HPLC column. thermofisher.com

Hydrolysis : After elution from the column, the carbamates are hydrolyzed under alkaline conditions (e.g., using sodium hydroxide) at an elevated temperature to produce methylamine (B109427). nih.govdocumentsdelivered.com

Reaction : The resulting methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent like 2-mercaptoethanol. nih.govdocumentsdelivered.com

Detection : This reaction forms a highly fluorescent isoindole derivative, which is then detected by a fluorescence detector. nih.govpickeringlabs.com

This post-column reaction is highly specific to N-methylcarbamates and N-methylcarbamoyloximes, providing excellent selectivity and sensitivity for their determination in various matrices, including drinking water. thermofisher.comnih.gov

Derivatization for Gas Chromatography to Improve Thermal Stability, Volatility, or Electron Capture Properties

Direct analysis of N-phenyl carbamates like this compound by gas chromatography (GC) can be challenging due to their thermal lability. The carbamate group is prone to degradation at the high temperatures typically used in GC injectors and columns, leading to poor peak shape, low sensitivity, and inaccurate quantification. To overcome these limitations, derivatization is a crucial sample preparation step. This process involves chemically modifying the analyte to create a new compound with properties more suitable for GC analysis, such as increased thermal stability, enhanced volatility, and improved detectability by specific detectors like the electron capture detector (ECD).

The primary target for derivatization in N-phenyl carbamates is the hydrogen atom on the nitrogen of the carbamate functional group (-NH-). Replacing this active hydrogen with a more stable chemical group can significantly improve the compound's thermal stability. Common derivatization strategies applicable to carbamates include acylation (a specific type of esterification/amide formation), alkylation, and silylation.

Acylation/Amide Formation: This is a widely used technique for derivatizing carbamates. It involves reacting the carbamate with an acylating agent, typically an acid anhydride (B1165640) or an acyl halide, often in the presence of a catalyst like pyridine (B92270). researchgate.netnih.gov For carbamates containing an N-H group, this reaction forms a more stable N-acyl derivative. The use of halogenated anhydrides, such as heptafluorobutyric anhydride (HFBA), is particularly advantageous. researchgate.net The resulting derivative of this compound would incorporate a heptafluorobutyryl group. This modification serves two key purposes: it enhances thermal stability by protecting the N-H group, and the multiple fluorine atoms dramatically increase the compound's response to an electron capture detector (ECD), leading to excellent sensitivity. researchgate.netnih.gov

Alkylation: This method involves the introduction of an alkyl group, such as a methyl or pentafluorobenzyl (PFB) group, to the nitrogen atom. Reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) are used for this purpose. epa.gov PFB derivatization, similar to using HFBA, is highly effective for trace analysis as it attaches a strongly electron-capturing group to the analyte, significantly enhancing ECD sensitivity.

Silylation: Silylation involves replacing the active hydrogen on the nitrogen atom with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). While effective for many compounds with active hydrogens, silylation of carbamates can sometimes yield multiple derivatives or unstable products, requiring careful optimization of reaction conditions.

Esterification: While the term is sometimes used broadly, in the context of derivatizing the carbamate itself, it often refers to acylation as described above. If the target compound had a separate carboxylic acid group, esterification of that group would be a primary derivatization strategy. For this compound, the focus is on the N-H bond of the carbamate linkage. Some methods may involve hydrolysis of the carbamate to the corresponding amine (2,4,5-trichloroaniline) followed by derivatization of the amine. However, derivatizing the intact molecule is often preferred to maintain specificity.

The selection of the appropriate derivatization technique depends on the analyte's structure, the sample matrix, the desired sensitivity, and the available instrumentation. For this compound, which already contains three chlorine atoms, derivatization with a polyfluorinated reagent like HFBA or PFBBr would be particularly effective for achieving very low detection limits with GC-ECD.

Table 1: Derivatization Techniques for GC Analysis of this compound This table is generated based on common derivatization strategies for carbamate pesticides.

| Derivatization Technique | Example Reagent(s) | Target Functional Group | Purpose | Resulting Derivative Property |

| Acylation | Heptafluorobutyric anhydride (HFBA) | N-H of carbamate | Improve thermal stability, enhance ECD response | N-heptafluorobutyryl derivative |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | N-H of carbamate | Improve thermal stability, significantly enhance ECD response | N-pentafluorobenzyl derivative |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-H of carbamate | Improve thermal stability and volatility | N-trimethylsilyl derivative |

| Amide Formation | Acetyl chloride | N-H of carbamate | Improve thermal stability | N-acetyl derivative |

Optimization of Derivatization Conditions

Achieving complete, reproducible, and artifact-free derivatization requires careful optimization of several reaction parameters. The goal is to drive the reaction to completion with maximum yield of a single, stable derivative, which is essential for accurate and precise quantification. Key parameters that must be optimized include the choice of reagent and catalyst, solvent, reaction temperature, and reaction time.

Selection of Reagents and Solvents: The choice of derivatizing agent is fundamental. For trace analysis of this compound, reagents that introduce polyhalogenated groups, such as heptafluorobutyric anhydride (HFBA), are often superior for GC-ECD analysis. researchgate.net The selection may involve testing several potential reagents to find the one that provides the best reactivity and detector response for the specific analyte. researchgate.net A catalyst, such as pyridine, is often added to facilitate the reaction, particularly in acylation. researchgate.net

The solvent must dissolve all reactants and be inert under the reaction conditions. Solvents like toluene, hexane, or acetone (B3395972) are commonly used. epa.govanalis.com.my The solvent choice can influence reaction kinetics and equilibrium. In some advanced methods, derivatization can be performed in unconventional media like supercritical fluid carbon dioxide (SC-CO2), which can simplify the analytical process by combining extraction and derivatization and eliminating the need for traditional organic solvents. researchgate.netnih.gov

Reaction Temperature: Temperature significantly affects the rate of the derivatization reaction. analis.com.myresearchgate.net An optimal temperature must be high enough to ensure a reasonably fast reaction but not so high as to cause degradation of the analyte or the derivative. Optimization studies typically evaluate a range of temperatures to find the point of maximum derivative yield. For example, derivatization of carbamates with 9-xanthydrol was optimized at 60°C, while reactions with HFBA in supercritical CO2 have been performed at 80°C. researchgate.netnih.gov Performing the reaction at excessively high temperatures can sometimes lead to decreased product yield. analis.com.my

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion of the analyte to its derivative. researchgate.net Incomplete reactions will lead to underestimation of the analyte concentration. Optimization involves analyzing samples at various time points (e.g., 20, 40, 60, 100 minutes) to determine the minimum time required to reach reaction equilibrium. researchgate.net For example, a 60-minute reaction time was established for the derivatization of certain carbamates with 9-xanthydrol. nih.gov In contrast, derivatization in supercritical CO2 can be considerably shorter than in conventional organic solvents. nih.gov

Reagent Concentration/Ratio: The concentration of the derivatizing agent and catalyst relative to the analyte is another critical parameter. A significant molar excess of the reagent is typically used to drive the reaction equilibrium toward the product side, ensuring complete derivatization. researchgate.net Orthogonal or single-factor experimental designs can be employed to systematically investigate the effects of reagent concentration, temperature, and time to identify the most effective conditions. researchgate.net

Table 2: Parameters for Optimization of Derivatization Conditions This table outlines key variables and considerations for optimizing the derivatization of this compound, based on general principles for related compounds.

| Parameter | Objective | Example Conditions/Considerations | Reference |

| Reagent Selection | Maximize derivative yield and detector sensitivity. | Test various agents (e.g., HFBA, PFBBr, BSTFA). HFBA found to be effective for carbamates. | researchgate.net |

| Solvent | Ensure solubility of reactants; be inert. | Toluene, n-hexane, acetone. Supercritical CO2 can be an alternative to organic solvents. | researchgate.netepa.gov |

| Catalyst | Increase reaction rate. | Pyridine is often used with anhydrides. | researchgate.net |

| Temperature | Achieve optimal reaction rate without degradation. | Typically optimized in a range from room temperature to ~100°C (e.g., 60°C or 80°C). | researchgate.netanalis.com.mynih.gov |

| Time | Ensure reaction completion. | Varies from minutes to hours (e.g., 20 min to 60 min). | nih.govresearchgate.netnih.gov |

| Reagent Ratio | Drive reaction to completion. | Use a significant molar excess of derivatizing agent. | researchgate.net |

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Routes for Halogenated Carbamates

The traditional synthesis of carbamates often involves hazardous reagents such as phosgene (B1210022) and its derivatives, like isocyanates and chloroformates. nih.gov Future research should prioritize the development of "green" and sustainable synthetic methodologies for halogenated carbamates. A promising halogen-free approach involves the direct reaction of amines, alcohols, and carbon dioxide (CO₂), which serves as a non-toxic, abundant, and inexpensive C1 source. rsc.org Adapting these methods, potentially using basic catalysts, for halogenated amines like 2,4,5-trichloroaniline (B140166) could provide a more environmentally benign route to Ethyl N-(2,4,5-trichlorophenyl)carbamate. rsc.org

Another green strategy involves a modified Hofmann rearrangement. Recent work has demonstrated the oxidation of aromatic amides using green oxidants like oxone in the presence of chlorides to generate isocyanate intermediates, which are then trapped by alcohols to form carbamates. nih.gov Exploring the applicability of this one-pot method to chlorinated aromatic amides could yield an efficient and safer synthetic pathway. Further research could also focus on visible-light-promoted synthesis, which allows for the coupling of aryldiazoesters, amines, and CO₂ under mild, catalyst-free conditions. rsc.org

| Method | Reagents | Advantages | Challenges for Halogenated Compounds |

|---|---|---|---|

| Traditional Methods | Phosgene, Isocyanates, Chloroformates | Established and versatile | Highly toxic and corrosive reagents |

| CO₂-based Synthesis | Amine, Alcohol, CO₂, Basic Catalyst | Uses non-toxic, abundant C1 source; halogen-free. rsc.org | Optimizing reaction conditions for less reactive halogenated amines |

| Green Hofmann Rearrangement | Aromatic Amide, Oxone, KCl, NaOH, Alcohol | Avoids phosgene; one-pot procedure. nih.gov | Investigating electronic effects of chloro-substituents on rearrangement |

| Photochemical Synthesis | Aryldiazoester, Amine, CO₂, Visible Light | Catalyst- and additive-free; mild conditions. rsc.org | Substrate scope for chlorinated precursors needs exploration |

In-depth Mechanistic Studies of Under-explored Environmental Transformation Pathways

Carbamate (B1207046) compounds, particularly those used as pesticides, can undergo various transformation processes in the environment. nih.gov For halogenated carbamates like this compound, these pathways are not well understood. Future research should focus on elucidating the mechanisms of both abiotic and biotic degradation.

Abiotic routes such as photodegradation and hydrolysis are critical to a compound's environmental persistence. nih.gov The presence of a trichlorinated phenyl ring likely influences the rates and products of these reactions compared to non-halogenated analogues. Biotic degradation by soil and water microorganisms is a primary route for the removal of many carbamates. nih.govresearchgate.net Studies are needed to identify microbial species capable of metabolizing polychlorinated phenyl carbamates and to map the enzymatic pathways involved. This research is analogous to studies on other chlorinated pesticides like DDT, where complex transformation pathways lead to various metabolites of differing toxicities. umn.edunih.gov A key goal would be to identify all transformation intermediates and final products to conduct a comprehensive environmental risk assessment.

Advanced Computational Modeling for Predicting Reactivity and Environmental Fate in Complex Systems

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, reducing the need for extensive and costly experimental work. nih.gov For this compound, advanced computational modeling represents a significant and largely unexplored research avenue.

Quantitative Structure-Toxicity Relationship (QSTR) models, which correlate molecular descriptors with toxicity, can be developed for halogenated carbamates. mdpi.com Using Density Functional Theory (DFT), it is possible to calculate quantum molecular descriptors that provide insight into a compound's reactivity. mdpi.comrsc.org Such models could predict the environmental fate, including degradation rates and potential for bioaccumulation. Furthermore, computational tools are increasingly used to model halogen bonds, a type of noncovalent interaction where the chlorine atoms on the phenyl ring could act as electrophilic regions (σ-holes). researchgate.netnih.gov Modeling these interactions is crucial for predicting how the molecule might interact with biological macromolecules or environmental matrices.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈Cl₃NO₂ | uni.lu |

| Monoisotopic Mass | 266.96207 Da | uni.lu |

| XlogP | 3.8 | uni.lu |

| Predicted Collision Cross Section ([M+H]⁺) | 150.7 Ų | uni.lu |

Exploration of New Supramolecular Architectures and Functional Materials Incorporating Halogenated Carbamate Moieties

The structure of this compound contains functional groups capable of forming specific intermolecular interactions, making it an interesting building block for supramolecular chemistry and materials science. The carbamate group itself is a versatile motif for crystal engineering, containing both hydrogen-bond donors (N-H) and acceptors (C=O). nih.govmdpi.com

The key unexplored feature is the interplay between these traditional hydrogen bonds and potential halogen bonds involving the three chlorine atoms. Halogen bonding is a directional, noncovalent interaction that is increasingly used to construct complex supramolecular assemblies and functional materials. researchgate.netmdpi.com Future research could investigate the co-crystallization of this compound with various halogen-bond acceptors to create novel one-, two-, or three-dimensional networks. These new supramolecular architectures could exhibit interesting properties, potentially leading to the development of new functional materials such as sensors, porous solids, or liquid crystals. The use of carbamate-protected motifs has also been explored as a strategy to control self-assembly in the synthesis of smart polymers, an avenue that could be investigated for halogenated systems. nih.gov

Investigation of Reaction Intermediates and Transient Species in Carbamate Chemistry

A fundamental understanding of any chemical process requires the characterization of its reaction intermediates and transient species. For both the synthesis and degradation of halogenated carbamates, many of these species remain elusive. For example, synthetic routes like the Curtius rearrangement proceed through highly reactive isocyanate intermediates. organic-chemistry.orgacs.org In base-catalyzed hydrolysis, the mechanism can involve an isocyanate anion intermediate. nih.gov

Future work should employ advanced analytical and spectroscopic techniques (e.g., time-resolved spectroscopy, mass spectrometry) combined with computational modeling to detect and characterize these short-lived species. Understanding the behavior of these intermediates is crucial for optimizing synthetic reaction yields and for accurately predicting environmental transformation pathways. For instance, identifying the specific radical species formed during photodegradation could clarify the subsequent reaction steps and final products. Mechanistic studies on the formation of carbamates from CO₂ and amines have shown the complexity of the process, involving zwitterionic adducts whose precise role is still under investigation. rsc.org Similar detailed studies on halogenated systems are warranted.

Compound Index

| Compound Name |

|---|

| This compound |

| 2,4,5-trichloroaniline |

| Carbon dioxide |

| Phosgene |

| Dichlorodiphenyltrichloroethane (DDT) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.